molecular formula C10H15FO3Si B14627850 Benzoic acid;[fluoro(dimethyl)silyl]methanol CAS No. 54599-94-9

Benzoic acid;[fluoro(dimethyl)silyl]methanol

Cat. No.: B14627850
CAS No.: 54599-94-9
M. Wt: 230.31 g/mol
InChI Key: DGGPWSHSQZVPBF-UHFFFAOYSA-N
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Description

Benzoic acid;[fluoro(dimethyl)silyl]methanol is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a simple aromatic carboxylic acid, while [fluoro(dimethyl)silyl]methanol is a silyl ether with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[fluoro(dimethyl)silyl]methanol typically involves the protection of the hydroxyl group of methanol with a silyl group. This can be achieved by reacting methanol with a silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The resulting silyl ether can then be further reacted with benzoic acid derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[fluoro(dimethyl)silyl]methanol can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The compound can be reduced to form benzyl alcohol derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted silyl ethers depending on the reagents used.

Scientific Research Applications

Benzoic acid;[fluoro(dimethyl)silyl]methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;[fluoro(dimethyl)silyl]methanol involves its interaction with various molecular targets. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity. The silyl ether group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    [Fluoro(dimethyl)silyl]methanol: A silyl ether used in organic synthesis for protecting hydroxyl groups.

Uniqueness

Benzoic acid;[fluoro(dimethyl)silyl]methanol combines the properties of both benzoic acid and silyl ethers, making it a versatile compound in organic synthesis. Its unique structure allows for selective reactions and modifications, which are not possible with the individual components alone.

Properties

CAS No.

54599-94-9

Molecular Formula

C10H15FO3Si

Molecular Weight

230.31 g/mol

IUPAC Name

benzoic acid;[fluoro(dimethyl)silyl]methanol

InChI

InChI=1S/C7H6O2.C3H9FOSi/c8-7(9)6-4-2-1-3-5-6;1-6(2,4)3-5/h1-5H,(H,8,9);5H,3H2,1-2H3

InChI Key

DGGPWSHSQZVPBF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CO)F.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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